molecular formula C12H20 B085122 2-Ethyladamantane CAS No. 14451-87-7

2-Ethyladamantane

Cat. No.: B085122
CAS No.: 14451-87-7
M. Wt: 164.29 g/mol
InChI Key: LIAWCKFOFPPVGF-UHFFFAOYSA-N
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Description

2-Ethyladamantane is an organic compound belonging to the adamantane family, characterized by a tricyclo[3.3.1.13,7]decane structure. This compound is a derivative of adamantane, where an ethyl group is attached to the second carbon atom of the adamantane framework. The molecular formula of this compound is C_12_H_20_, and it is known for its unique stability and rigidity due to the diamond-like structure of the adamantane core .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyladamantane can be synthesized through various methods, including the alkylation of adamantane. One common method involves the reaction of adamantane with ethylene in the presence of an acid catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods: Industrial production of this compound often involves the catalytic alkylation of adamantane with ethylene or other alkylating agents. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyladamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyladamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyladamantane involves its interaction with molecular targets through its rigid and stable structure. In medicinal applications, it can act by binding to specific receptors or enzymes, modulating their activity. For example, similar adamantane derivatives are known to inhibit viral replication by blocking ion channels or interfering with viral assembly .

Comparison with Similar Compounds

Uniqueness of 2-Ethyladamantane: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethyl group at the second position enhances its reactivity in certain chemical reactions and provides a different steric environment compared to other derivatives .

Properties

IUPAC Name

2-ethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWCKFOFPPVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162739
Record name Tricyclo(3.3.1.13,7)decane, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14451-87-7
Record name Tricyclo(3.3.1.13,7)decane, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyladamantane
Reactant of Route 2
2-Ethyladamantane
Reactant of Route 3
2-Ethyladamantane
Reactant of Route 4
2-Ethyladamantane
Reactant of Route 5
2-Ethyladamantane
Reactant of Route 6
2-Ethyladamantane

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